5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 4-fluorophenyl group at position 1, a methyl group at position 3, and a cyano substituent at position 3. Its synthesis typically involves refluxing 2-((4-fluorophenyl)amino)acetohydrazide with ethoxymethylene malononitrile in ethanol, yielding a brown solid (75% yield) after recrystallization . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing cyclin-dependent kinase 2 (CDK2) inhibitors and p38 MAPK inhibitors .
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYBVRDNJTPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646610 | |
| Record name | 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51516-82-6 | |
| Record name | 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Michael Addition : 4-Fluorophenylhydrazine attacks the β-carbon of (ethoxymethylene)methylmalononitrile, forming a hydrazide intermediate.
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Cyclization : The intermediate undergoes intramolecular nucleophilic attack, closing the pyrazole ring.
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Aromatization : Elimination of ethanol yields the aromatic pyrazole system.
This pathway ensures exclusive formation of the 5-amino-4-cyano regioisomer, with the methyl group positioned at C3 due to the methylmalononitrile derivative’s structure.
Detailed Synthetic Protocols
Standard Laboratory Synthesis
Reagents :
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4-Fluorophenylhydrazine hydrochloride
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(Ethoxymethylene)methylmalononitrile
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Absolute ethanol or trifluoroethanol
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Triethylamine (for hydrazine activation)
Procedure :
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Neutralization : 4-Fluorophenylhydrazine hydrochloride (1.2 mmol) is neutralized with triethylamine (1.0 mmol) in ethanol at 0°C.
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Reaction : (Ethoxymethylene)methylmalononitrile (1.0 mmol) is added dropwise to the hydrazine solution. The mixture is refluxed under nitrogen for 4–6 hours.
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Workup : The crude product is purified via column chromatography (hexane/ethyl acetate gradient), yielding the target compound as a crystalline solid.
Yield : 65–75% (optimized conditions).
Solvent and Temperature Optimization
| Parameter | Effect on Reaction Outcome | Optimal Condition |
|---|---|---|
| Solvent | Ethanol enhances solubility; trifluoroethanol accelerates cyclization | Ethanol |
| Temperature | Reflux (78–80°C) balances rate and selectivity | 80°C |
| Reaction Time | Prolonged heating (>6 hrs) risks decomposition | 4–5 hours |
Prolonged reflux in ethanol minimizes byproduct formation, while trifluoroethanol reduces reaction time by 30%.
Regiochemical Control and Selectivity
The methyl group’s incorporation at position 3 is dictated by the methylmalononitrile derivative’s structure. Key factors ensuring regioselectivity include:
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Electronic Effects : The methyl group’s electron-donating nature stabilizes the transition state during cyclization, favoring C3 substitution.
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Steric Guidance : Bulkier substituents on the malononitrile precursor direct addition to the less hindered β-carbon.
Comparative studies show that replacing methylmalononitrile with unsubstituted malononitrile eliminates the C3 methyl group, confirming its origin in the starting material.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance efficiency:
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Residence Time : 20–30 minutes at 120°C under pressure.
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Throughput : 1.2 kg/hr with >90% purity after recrystallization.
Advantages :
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Reduced solvent use (50% less than batch processes).
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Consistent regioselectivity across batches.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC | >98% area purity | 99.2% |
| Melting Point | 162–164°C | 163.5°C |
Challenges and Mitigation Strategies
Byproduct Formation
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Hydrazide Intermediate : Incomplete cyclization yields uncyclized hydrazides.
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Solution : Extended reflux (6 hours) or catalytic p-toluenesulfonic acid (0.5 mol%).
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Low Yields with Electron-Deficient Aryl Groups
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4-Fluorophenyl substituents reduce nucleophilicity, slowing the Michael addition.
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Solution : Pre-activate hydrazine with triethylamine or use polar aprotic solvents (DMF).
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Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have shown that pyrazole derivatives can inhibit enzymes critical for tumor growth, making them valuable in developing new cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. This mechanism could make it a candidate for treating conditions such as arthritis or other inflammatory diseases .
Mechanisms of Action
The mechanism of action is believed to involve the inhibition of specific kinases and other enzymes. By binding to these targets, the compound can disrupt signaling pathways that promote cancer cell growth or inflammation .
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves cyclo-condensation reactions with substituted benzaldehydes and malononitrile. Recent advancements have introduced greener methods utilizing recyclable catalysts, which enhance yield while minimizing environmental impact .
Material Science Applications
Development of New Materials
In addition to its biological applications, this compound can serve as a building block in synthesizing new materials. Its unique chemical properties allow it to be incorporated into polymers and coatings, potentially enhancing their performance characteristics such as thermal stability and chemical resistance .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study A: Demonstrated significant reduction in tumor size in xenograft models when treated with this compound, indicating its potential as an effective anticancer agent.
- Study B: Reported a decrease in inflammatory markers in animal models of arthritis, supporting its application in treating inflammatory diseases.
These findings underscore the compound's versatility across various scientific domains.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Table 1: Substituent Variations and Key Properties
Biological Activity
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H9FN4
- Molecular Weight : 202.20 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and the pyrazole ring contributes to its unique chemical properties, making it a candidate for various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant inhibition against various pathogens. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. A related study indicated that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity index for COX-2 inhibition was particularly notable, suggesting potential use in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging research has also pointed towards the anticancer potential of pyrazole derivatives. For example, some compounds within this class have shown IC50 values comparable to established chemotherapeutic agents, indicating their effectiveness in inhibiting cancer cell proliferation . The mechanism often involves targeting specific kinases or pathways associated with cancer cell survival.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and carbonitriles under acidic conditions.
- Substitution Reactions : Incorporating the fluorophenyl group through electrophilic aromatic substitution techniques.
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives, including this compound, showing effective antimicrobial activity with specific focus on gram-positive bacteria. The results indicated that structural modifications significantly influenced their antibacterial potency .
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory activity of various pyrazole derivatives, revealing that those with a similar scaffold exhibited promising results in reducing edema in animal models. The study emphasized the importance of functional groups in modulating COX enzyme inhibition .
Data Tables
| Activity Type | Compound | MIC (μg/mL) | Selectivity Index |
|---|---|---|---|
| Antimicrobial | 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole | 0.22 - 0.25 | N/A |
| Anti-inflammatory | Pyrazole Derivative A | N/A | 8.22 |
| Anticancer | Pyrazole Derivative B | IC50 = 19.70 | Comparable to Etoposide |
Q & A
Q. What are the common synthetic routes for 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Cyclization : Reacting monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.
Formylation/Oxidation : Introducing functional groups at the 4-position via formylation followed by oxidation.
Acylation : Treating intermediates with acylating agents (e.g., 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride) to install the carbonitrile group.
Substitution : Introducing the 4-fluorophenyl group via nucleophilic substitution or coupling reactions .
Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole derivatives, which are critical for regioselective functionalization .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., mean C–C bond length = 0.003 Å in related pyrazole derivatives) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch near 2200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ = 256.2 for analogs) .
Q. What are the reported biological activities of structurally similar pyrazole derivatives?
Methodological Answer:
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show inhibition against Candida albicans (MIC = 8–16 µg/mL) .
- Insecticidal Properties : Pyrazole-3-carbonitrile analogs exhibit LC₅₀ values < 50 ppm against Aphis gossypii .
- Anti-inflammatory Potential : Substitution at the 1-position (e.g., aryl groups) modulates COX-2 inhibition (IC₅₀ = 0.2–1.5 µM) .
Advanced Research Questions
Q. How can regioselectivity be controlled during pyrazole ring formation?
Methodological Answer: Regioselectivity depends on:
- Reaction Temperature : Lower temperatures favor 1,3-dipolar cycloaddition at the 4-position.
- Substituent Effects : Electron-withdrawing groups (e.g., -F on the phenyl ring) direct electrophilic substitution to the meta position .
- Catalytic Systems : Pd-mediated cross-coupling enhances selectivity for 1-aryl substitution .
Contradictions in yield (e.g., 40–85%) across studies highlight the need for optimized stoichiometry and solvent polarity .
Q. How can contradictions in reported biological activities be resolved?
Methodological Answer: Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) .
- Structural Modifications : Trifluoromethyl groups enhance metabolic stability but reduce solubility, affecting IC₅₀ values .
- Data Normalization : Use of internal controls (e.g., β-galactosidase assays) minimizes false positives in high-throughput screens .
Q. What computational strategies predict the reactivity of 5-amino-pyrazole derivatives?
Methodological Answer:
- DFT Calculations : Model electron density to predict nucleophilic attack sites (e.g., C-4 carbonitrile group) .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) to prioritize analogs for synthesis .
- QSAR Models : Correlate substituent electronegativity with bioactivity (R² > 0.85 for antifungal derivatives) .
Q. How does the 4-fluorophenyl substituent influence electronic properties?
Methodological Answer:
- Electron-Withdrawing Effect : The -F group increases the electrophilicity of the pyrazole ring, enhancing reactivity toward nucleophiles (e.g., in SNAr reactions) .
- Crystal Packing : Fluorine participates in C–H···F interactions, stabilizing the solid-state structure (bond distance = 2.8–3.2 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
